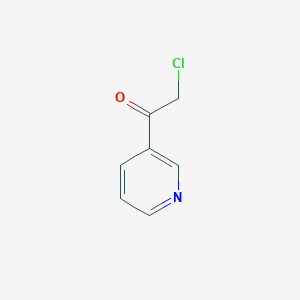2-Chloro-1-(pyridin-3-yl)ethanone
CAS No.: 55484-11-2
Cat. No.: VC1973283
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55484-11-2 |
|---|---|
| Molecular Formula | C7H6ClNO |
| Molecular Weight | 155.58 g/mol |
| IUPAC Name | 2-chloro-1-pyridin-3-ylethanone |
| Standard InChI | InChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 |
| Standard InChI Key | RVOFYCMAWQUUEI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(=O)CCl |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)CCl |
Introduction
Chemical Identity and Structure
2-Chloro-1-(pyridin-3-yl)ethanone, also referred to as 3-chloroacetylpyridine, is a functionalized pyridine derivative that combines the heterocyclic pyridine scaffold with a reactive chloroacetyl moiety . The compound features a pyridine ring with a nitrogen at position 1 and a chloroacetyl group (-COCH₂Cl) attached at the 3-position . This structural arrangement creates a molecule with multiple reactive sites, contributing to its utility in synthetic chemistry.
Identification Parameters
The compound can be identified through various chemical identifiers as summarized in the following table:
Physicochemical Properties
Understanding the physicochemical properties of 2-Chloro-1-(pyridin-3-yl)ethanone is essential for its appropriate handling and application in various chemical processes.
Physical Properties
The key physical characteristics of this compound are presented in the table below:
Chemical Reactivity
The reactivity of 2-Chloro-1-(pyridin-3-yl)ethanone is primarily determined by its functional groups:
-
The pyridine nitrogen atom serves as a hydrogen bond acceptor and can undergo protonation, influencing the compound's solubility and acid-base behavior.
-
The carbonyl group (C=O) can participate in nucleophilic addition reactions, typical of ketone functionality.
-
The chloromethyl group (-CH₂Cl) is particularly reactive toward nucleophilic substitution, making this compound valuable as an alkylating agent in organic synthesis.
Synthesis Methods
Purification and Characterization
After synthesis, the compound typically requires purification through recrystallization, column chromatography, or conversion to the hydrochloride salt followed by recrystallization. Characterization can be performed using spectroscopic techniques including NMR, IR, and mass spectrometry.
Applications in Synthesis and Medicinal Chemistry
Role as a Building Block
2-Chloro-1-(pyridin-3-yl)ethanone serves as a versatile intermediate in organic synthesis due to its bifunctional nature. The reactive chloroacetyl group can undergo various transformations:
-
Nucleophilic substitution reactions with amines, alcohols, thiols, and other nucleophiles to introduce diverse functional groups.
-
Cyclization reactions to form heterocyclic compounds, including pyrazoles, thiazoles, and oxazoles when reacted with appropriate binucleophiles.
-
Carbonyl transformations such as reduction, condensation, and addition reactions.
Related Compounds and Derivatives
Hydrochloride Salt Form
The hydrochloride salt of 2-Chloro-1-(pyridin-3-yl)ethanone is commercially available and frequently used in research settings . This salt form offers improved stability and handling characteristics compared to the free base.
The hydrochloride salt is derived from the protonation of the pyridine nitrogen, which enhances water solubility while potentially reducing reactivity at the pyridine nitrogen.
Structural Analogues
Several structural analogues of 2-Chloro-1-(pyridin-3-yl)ethanone have been reported in the chemical literature:
-
2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone (CAS: 31251-55-5): Features a 3-chlorophenyl group instead of the chloromethyl group, altering the reactivity profile while maintaining the pyridine ketone structure .
-
2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2): Contains a fused imidazopyridine ring system instead of a simple pyridine ring, potentially offering different biological activities.
-
2-((3-Chloropyridin-2-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one: Incorporates both pyridine and pyrrole heterocycles connected by a thioether linkage, representing a more complex structural modification.
These analogues demonstrate how structural modifications of the core 2-Chloro-1-(pyridin-3-yl)ethanone scaffold can yield diverse compounds with potentially different chemical properties and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume